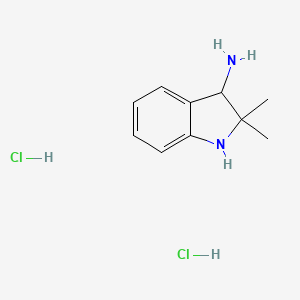

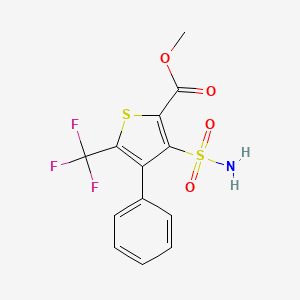

![molecular formula C7H12ClN3S B1450281 2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride CAS No. 1797941-14-0](/img/structure/B1450281.png)

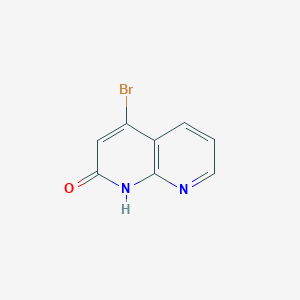

2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride

Übersicht

Beschreibung

“2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride” is a chemical compound that belongs to the class of nitrogen- and sulfur-containing heterocyclic compounds . It is an important class of bioactive substances . For instance, it has been found among the benzyloxy derivatives of 2-nitroimidazo .

Synthesis Analysis

The synthesis of “2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride” involves the cyclocondensation of imidazolidine-2-thione with 1,3-dibromopropane in refluxing EtOH in the presence of a base .

Chemical Reactions Analysis

While specific chemical reactions involving “2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride” are not available, it is known that imidazo[2,1-b][1,3]thiazines, to which this compound belongs, have been actively studied as electroluminescent materials for OLED devices .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Imidazole derivatives, including our compound of interest, have been extensively studied for their antimicrobial properties . They exhibit a broad spectrum of activity against bacteria, fungi, and protozoa. For instance, compounds with the imidazo[2,1-b]thiazole moiety have shown promising results as antitubercular agents . This is particularly relevant in the fight against drug-resistant strains of Mycobacterium tuberculosis.

Anticancer Potential

The structural framework of imidazo[2,1-b]thiazole is also being explored for its anticancer activities . Some derivatives have been evaluated for their cytotoxicity against various cancer cell lines, showing potential as inhibitors of cell proliferation . The ability to selectively target cancer cells while sparing healthy cells is a key focus of ongoing research in this area.

Anti-Inflammatory and Analgesic Effects

Imidazole derivatives are known to possess anti-inflammatory and analgesic effects . The modification of the imidazole ring, as seen in our compound, can lead to enhanced activity and selectivity for inflammatory pathways, offering potential for the development of new anti-inflammatory drugs .

Antiviral Applications

The imidazo[2,1-b]thiazole derivatives have been investigated for their antiviral properties . Their mechanism of action often involves the inhibition of viral replication or interference with virus-cell binding . This makes them candidates for the development of novel antiviral therapies.

Enzyme Inhibition

These compounds can act as enzyme inhibitors , targeting specific enzymes involved in disease processes. For example, molecular docking studies have shown that certain imidazo[2,1-b]thiazole derivatives can bind to enzymes like Pantothenate synthetase of Mycobacterium tuberculosis, inhibiting its function and thus combating tuberculosis .

Neurological Disorders

Research has indicated that imidazole derivatives may have therapeutic applications in neurological disorders . Their ability to cross the blood-brain barrier and interact with central nervous system targets opens up possibilities for treating conditions like Alzheimer’s disease, Parkinson’s disease, and epilepsy .

Agricultural Uses

Beyond medical applications, imidazo[2,1-b]thiazole derivatives have been explored for agricultural uses , particularly as antihelmintic agents. They can protect livestock from parasitic infections, contributing to animal health and food safety .

Zukünftige Richtungen

Imidazo[2,1-b][1,3]thiazines, the class of compounds to which “2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride” belongs, have been found to have a broad range of biological activities and are being actively studied for their potential applications . They have also found practical application and are being actively studied as electroluminescent materials for OLED devices . This suggests that there is significant potential for future research and development in this area.

Eigenschaften

IUPAC Name |

2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S.ClH/c8-2-1-6-5-10-3-4-11-7(10)9-6;/h5H,1-4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLQIBLTMDQQNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

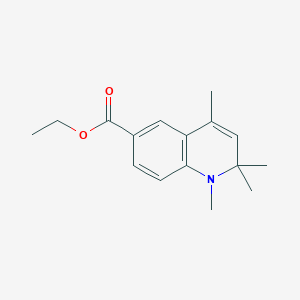

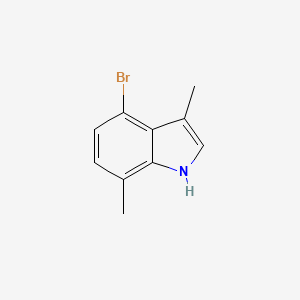

![N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine](/img/structure/B1450209.png)

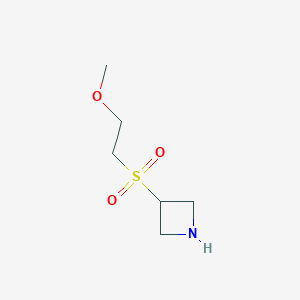

![2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride](/img/structure/B1450221.png)